molecular formula C19H17Cl2N3O2S B2705610 N-(3,4-dichlorophenyl)-2-[1-(4-ethoxyphenyl)imidazol-2-yl]sulfanylacetamide CAS No. 688336-63-2

N-(3,4-dichlorophenyl)-2-[1-(4-ethoxyphenyl)imidazol-2-yl]sulfanylacetamide

Cat. No. B2705610
M. Wt: 422.32
InChI Key: FCOOVFRDZWLYAP-UHFFFAOYSA-N
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Description

N-(3,4-dichlorophenyl)-2-[1-(4-ethoxyphenyl)imidazol-2-yl]sulfanylacetamide, also known as DAS, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. DAS is a member of the imidazole family of compounds and is synthesized through a multi-step process.

Scientific Research Applications

Synthesis and Biological Activity

Compounds with imidazolyl groups and sulfanylacetamide moieties have been synthesized through various chemical reactions, aiming at the development of novel therapeutic agents. The synthesis often involves multi-step chemical processes, starting from basic aromatic or heterocyclic compounds, followed by modifications such as acylation, alkylation, and the introduction of sulfanyl groups (Aktürk et al., 2002), (Pérez‐Villanueva et al., 2013).

Anticonvulsant and Antiprotozoal Activities

Studies on compounds containing imidazolyl and sulfanylacetamide structures have shown significant anticonvulsant and antiprotozoal activities. These compounds have been tested in models for seizures and against protozoa like Trichomonas vaginalis, Giardia intestinalis, and Entamoeba histolytica, showing promising results that could lead to new therapeutic agents (Aktürk et al., 2002), (Pérez‐Villanueva et al., 2013).

Antimicrobial and Anticancer Properties

Similar chemical structures have demonstrated antimicrobial activities against various bacterial and fungal strains, and certain derivatives have shown potential as anticancer agents, indicating their broad pharmacological applications (Ranjith et al., 2014), (Yushyn et al., 2022).

Physicochemical Properties

The physicochemical properties of these compounds, such as solubility, pKa, carbonic anhydrase inhibition, and partition coefficient, have been studied to optimize their pharmacological profile, aiming at improving their solubility, bioavailability, and therapeutic efficacy (Lo et al., 1992).

properties

IUPAC Name

N-(3,4-dichlorophenyl)-2-[1-(4-ethoxyphenyl)imidazol-2-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17Cl2N3O2S/c1-2-26-15-6-4-14(5-7-15)24-10-9-22-19(24)27-12-18(25)23-13-3-8-16(20)17(21)11-13/h3-11H,2,12H2,1H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCOOVFRDZWLYAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N2C=CN=C2SCC(=O)NC3=CC(=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17Cl2N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3,4-dichlorophenyl)-2-[1-(4-ethoxyphenyl)imidazol-2-yl]sulfanylacetamide

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